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For decades, the Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC)

stood as a premier international forum, shaping the trajectory of antimicrobial drug discovery

and our collective response to the ever-evolving threat of infectious diseases. This in-depth

technical guide explores the historical impact of ICAAC, highlighting its pivotal role in the

unveiling of novel therapeutic agents, the dissemination of groundbreaking experimental

methodologies, and the fostering of a collaborative scientific environment essential for

combating antimicrobial resistance.

For researchers, scientists, and drug development professionals, understanding the historical

context provided by ICAAC offers valuable insights into the triumphs and challenges of

antimicrobial research. The conference served as a critical platform where seminal discoveries

were first announced, innovative research protocols were shared, and the global scale of

antimicrobial resistance was brought into sharp focus.

A Launchpad for Novel Antimicrobials
ICAAC was the stage for the introduction of numerous new antimicrobial agents, providing a

first glimpse into the clinical potential of compounds that would later become mainstays in the

treatment of bacterial infections. The conference proceedings are a historical record of the

"golden era" of antibiotic discovery and the subsequent challenges of finding new classes of

drugs. While a year-by-year breakdown of every new compound presented is difficult to

reconstruct, the trend in FDA approvals for new antibacterial agents provides a macro-level

view of the drug discovery pipeline that ICAAC so vividly showcased.
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Table 1: FDA Approvals of New Antibacterial Agents (1983-2002)

Time Period
Number of New
Antibacterial Agents
Approved

Percentage Decrease from
1983-1987

1983-1987 - -

1998-2002 7 56%

This data highlights the decline in the approval of new antibacterial agents, a trend that was a

major topic of discussion and concern at ICAAC meetings.[1]

A notable example of a specific conference's contribution is the 49th ICAAC, where 76 novel

compounds were presented, spanning various antimicrobial classes such as aminoglycosides,

lipopeptides, and cephalosporins.[2] This demonstrates the conference's consistent role as a

fertile ground for the initial disclosure of a diverse range of potential new drugs.

Pioneering Experimental Methodologies and Clinical
Trial Designs
Beyond the "what" of new drugs, ICAAC was instrumental in shaping the "how" of antimicrobial

development. The conference was a forum for the presentation and refinement of key

experimental protocols and clinical trial designs that have become standard practice in the

field.

Case Study: The Finafloxacin Phase II Trial
A prime example is the presentation of the Phase II clinical trial results for finafloxacin, a novel

fluoroquinolone for complicated urinary tract infections (cUTIs). The details of this study, first

shared with the scientific community at an ICAAC meeting, provided a blueprint for a well-

designed clinical investigation.

Table 2: Experimental Protocol for Phase II Clinical Trial of Finafloxacin for Complicated Urinary

Tract Infections (cUTIs)
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Parameter Description

Study Design
Multi-dose, double-blind, double-dummy, active-

control, randomized clinical (Phase II) study.[3]

Patient Population
Hospitalized adults with cUTI and/or acute

pyelonephritis.[4]

Intervention Arms

1. Finafloxacin 800 mg IV once daily for 5 days.

2. Finafloxacin 800 mg IV once daily for 10

days. 3. Ciprofloxacin 400 mg IV twice daily for

10 days (comparator).[4]

Primary Endpoint
Combined microbiological and clinical response

at the Test-of-Cure (TOC) visit.[4]

Key Findings Presented

A 5-day course of finafloxacin showed

comparable efficacy to a 10-day course of

ciprofloxacin, with a favorable safety profile.[5]

[6]

Case Study: The Bezlotoxumab Phase III Trials (MODIFY
I & II)
ICAAC also served as the platform for unveiling the results of the pivotal Phase III trials for

bezlotoxumab, a monoclonal antibody for the prevention of recurrent Clostridioides difficile

infection (CDI). The design of these trials addressed the significant clinical challenge of CDI

recurrence.

Table 3: Experimental Protocol for Phase III Clinical Trials of Bezlotoxumab for Prevention of

Recurrent C. difficile Infection (MODIFY I & II)
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Parameter Description

Study Design
Two global, double-blind, randomized, placebo-

controlled, Phase 3 trials.[7][8]

Patient Population
2,655 adults receiving standard-of-care oral

antibiotics for primary or recurrent CDI.[8]

Intervention Arms

1. Bezlotoxumab (10 mg/kg) single IV infusion.

2. Actoxumab + Bezlotoxumab (10 mg/kg each)

single IV infusion. 3. Placebo.[8]

Primary Endpoint
Recurrent CDI within 12 weeks after infusion.[7]

[8]

Key Findings Presented
Bezlotoxumab significantly reduced the rate of

recurrent CDI compared to placebo.[7]

Visualizing the Science: Key Concepts in
Antimicrobial Research
To further illustrate the depth of scientific discourse at ICAAC, the following diagrams, rendered

in Graphviz DOT language, depict fundamental concepts in antimicrobial research that were

frequently the subject of presentations and discussions at the conference.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/publication/313720762_Bezlotoxumab_for_Prevention_of_Recurrent_Clostridium_difficile_Infection
https://www.benchchem.com/product/b1192857#icaac-s-historical-impact-on-antimicrobial-drug-discovery
https://www.benchchem.com/product/b1192857#icaac-s-historical-impact-on-antimicrobial-drug-discovery
https://www.benchchem.com/product/b1192857#icaac-s-historical-impact-on-antimicrobial-drug-discovery
https://www.benchchem.com/product/b1192857#icaac-s-historical-impact-on-antimicrobial-drug-discovery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192857?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

